2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane
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Overview
Description
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is an organic compound that features both dithiane and dioxolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane typically involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3
Substitution: RLi, RMgX, RCuLi
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
Scientific Research Applications
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane moiety can stabilize carbanions, making it a useful intermediate in organic synthesis . The dioxolane ring provides additional stability and reactivity, allowing for diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane functional groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that contain only one of these groups .
Properties
CAS No. |
64273-34-3 |
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Molecular Formula |
C9H16O2S2 |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylmethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2S2/c1-9(10-3-4-11-9)7-8-12-5-2-6-13-8/h8H,2-7H2,1H3 |
InChI Key |
HFFLTEIUUSCUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC2SCCCS2 |
Origin of Product |
United States |
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